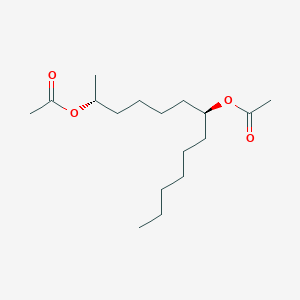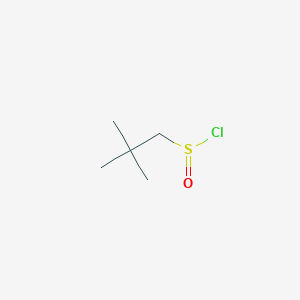
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Esterification and Amidation: Products include esters and amides of this compound.
Aplicaciones Científicas De Investigación
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro substituent.
5-Bromo-2-(pyridin-3-ylmethoxy)benzoic acid: Contains a bromo group instead of a chloro group.
5-Chloro-2-(pyridin-2-ylmethoxy)benzoic acid: The pyridine ring is attached at a different position.
Uniqueness
5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H10ClNO3 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-3-4-12(11(6-10)13(16)17)18-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |
Clave InChI |
VHWFNMXJVSWHMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)









